4,5-Di(vinyloxymethyl)cyclohexene oxide
Description
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3,4-bis(ethenoxymethyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C12H18O3/c1-3-13-7-9-5-11-12(15-11)6-10(9)8-14-4-2/h3-4,9-12H,1-2,5-8H2 |
InChI Key |
DRWCBIGRBNHTST-UHFFFAOYSA-N |
Canonical SMILES |
C=COCC1CC2C(O2)CC1COC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Epoxide Derivatives
| Compound | Substituents | Epoxide Positions | Key Functional Groups |
|---|---|---|---|
| 4,5-Di(vinyloxymethyl)cyclohexene oxide | Vinyloxymethyl groups at C4 and C5 | 1,2-epoxide | Epoxide, vinyl ethers |
| Cyclohexene oxide | Unsubstituted | 1,2-epoxide | Epoxide |
| Vinyl cyclohexene dioxide (VCD) | Two epoxide groups (diepoxide) | 1,2- and 3,4-positions | Two epoxide rings |
Key Insights :
- Reactivity : Cyclohexene oxide exhibits faster reaction kinetics in nucleophilic ring-opening reactions compared to bulkier analogs like cycloheptene oxide due to reduced steric hindrance . The vinyloxymethyl groups in this compound may similarly influence reactivity by introducing steric or electronic effects.
- Polymerization : Cyclohexene oxide is used in triblock copolymers (e.g., poly(cyclohexene oxide-alt-camphoric anhydride)) , whereas VCD’s diepoxide structure enables cross-linking in thermosetting resins. The vinyl groups in this compound may facilitate additional polymerization pathways via radical or thiol-ene chemistry.
Table 2: Catalytic Performance in Epoxide Transformations
Key Insights :
- Ring-Opening Reactions : Cyclohexene oxide undergoes efficient nucleophilic ring-opening with Me$_3$SiCN in the presence of bis-TADDOL catalysts, with yields dependent on catalyst stereochemistry . The vinyloxymethyl substituents in this compound may alter regioselectivity in analogous reactions.
- Oxidation Pathways : Cyclohexene oxide is oxidized to 2-cyclohexene-1-ol and 2-cyclohexene-1-one using CuO/γ-Al$2$O$3$ catalysts, with TBHP as the optimal oxidant . Similar studies for this compound are lacking but could reveal divergent product profiles due to substituent effects.
Table 3: Hazard Comparison of Epoxide Derivatives
| Compound | Hazard Classification | Exposure Limits (OSHA/NIOSH) | Key Risks |
|---|---|---|---|
| Cyclohexene oxide | Irritant | Not established | Skin/eye irritation |
| Vinyl cyclohexene dioxide (VCD) | Carcinogen (IARC Group 2B) | 0.1 ppm (NIOSH) | Carcinogenicity, sensitization |
Key Insights :
- VCD: Classified as a carcinogen with stringent exposure limits (0.1 ppm) and mandatory use of NIOSH-approved respirators .
- This compound : Safety data are unavailable, but its vinyl ether groups may pose additional risks (e.g., peroxide formation) compared to unsubstituted epoxides.
Polymerization Behavior
- Cyclohexene Oxide : Forms polyethers or polyesters via ring-opening polymerization (ROP) with catalysts like metal salens or Lewis acids .
- VCD : Utilized in epoxy resins for high-performance coatings due to its diepoxide structure .
- This compound : Likely combines ROP with vinyl group polymerization, enabling hybrid networks. This dual functionality is absent in simpler epoxides.
Preparation Methods
Peracid-Mediated Epoxidation
The foundational step in synthesizing cyclohexene oxide derivatives is epoxidation, typically achieved using peracids. For example, cyclohexene oxide itself is commercially synthesized via reaction with perpropionic acid under buffered conditions, yielding high-purity epoxide. In the case of 4,5-di(vinyloxymethyl)cyclohexene oxide, the presence of electron-donating vinyloxymethyl groups alters the reactivity of the cyclohexene double bond.
Perpropionic acid (CH₃CH₂COOOH), employed in the patent-pending method for cyclohexene oxide, offers a template for epoxidizing substituted cyclohexenes. However, the steric bulk and electronic effects of the 4,5-di(vinyloxymethyl) substituents necessitate modified conditions:
-
Temperature : Reduced reaction temperatures (5–20°C) prevent side reactions such as acid-catalyzed ring-opening.
-
Solvent : Chloroform or toluene stabilizes the peracid and substrate.
-
Neutralizing agents : Sodium acetate buffers residual acidity, critical for preserving the vinyl ether linkages.
A hypothetical adaptation for 4,5-di(vinyloxymethyl)cyclohexene would involve:
-
Dissolving 4,5-di(vinyloxymethyl)cyclohexene in chloroform.
-
Gradual addition of perpropionic acid (1.05–1.10 equiv.) with sodium acetate.
-
Maintaining the mixture at 10–15°C for 2–4 hours.
The expected challenges include competing epoxide ring-opening by the acidic medium, necessitating rigorous pH control.
Functionalization of Cyclohexene Oxide Precursors
Vinyloxymethyl Group Installation via Williamson Ether Synthesis
Introducing vinyloxymethyl groups to a pre-formed cyclohexene oxide requires nucleophilic substitution under mild conditions to avoid epoxide ring-opening. A two-step sequence is proposed:
Step 1: Synthesis of 4,5-Di(hydroxymethyl)cyclohexene Oxide
-
Diels-Alder Approach : Reacting furan with a dienophile such as acetylenedicarboxylate forms a bicyclic intermediate, which is hydrogenated to yield cyclohexene diol.
-
Epoxidation : Treating the diol with a peracid (e.g., mCPBA) in dichloromethane at 0°C generates the epoxide.
Step 2: Etherification with Vinyl Bromide
-
Conditions :
-
Substrate: 4,5-di(hydroxymethyl)cyclohexene oxide (1 equiv.).
-
Reagents: Vinyl bromide (2.2 equiv.), NaH (2.2 equiv.) in THF.
-
Temperature: 0°C to room temperature, 12–24 hours.
-
-
Mechanism : Deprotonation of hydroxyl groups by NaH generates alkoxide intermediates, which displace bromide from vinyl bromide.
Challenges :
-
Competing elimination reactions due to the strong base.
-
Partial epoxide ring-opening under basic conditions.
Comparative Analysis of Synthetic Routes
*Theoretical projection based on analogous zinc-catalyzed systems.
Stereochemical and Regiochemical Considerations
The stereochemistry of the epoxide and vinyl ethers is influenced by:
-
Epoxidation mechanism : Peracid-mediated reactions typically yield trans-epoxides due to stereospecific oxygen insertion.
-
Etherification : SN2 mechanisms invert configuration at hydroxyl-bearing carbons, but planar sp² hybridization in vinyl groups mitigates stereochemical effects.
Regioselectivity in di(hydroxymethyl)cyclohexene synthesis is controlled by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
